((R)-3-Methyl-1-((R)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
Beschreibung
((R)-3-Methyl-1-((R)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid is a boronic acid derivative structurally related to the proteasome inhibitor bortezomib. Its molecular formula is C19H25BN4O4 (monomeric form) or C57H69B3N12O9 in its trimeric boroxine form, with a molecular weight of 384.24 g/mol (monomer) or 1098.67 g/mol (trimer) . The compound exists as a stereoisomer of bortezomib, differing in the configuration of its propanamido group (R vs. S in bortezomib) . It is primarily documented as a related compound or impurity in bortezomib synthesis and is used as a pharmacopeial reference standard (USP Bortezomib Related Compound A RS) . The boroxine trimer form enhances stability under clinical storage conditions .
Eigenschaften
IUPAC Name |
[(1R)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJABQQUPOEUTA-WBVHZDCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732163 | |
| Record name | N-[(1R)-1-Borono-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-D-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132709-15-9 | |
| Record name | B-[(1R)-3-Methyl-1-[[(2R)-1-oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132709-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1R)-1-Borono-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-D-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Boronate Ester Halogenation
The boronate ester precursor ((1S)-Pinanediol (1R)-1-chloro-3-methylbutane-1-boronate) undergoes halogenation using lithium diisopropylamide (LDA, 0.5–2.0 M) in tetrahydrofuran (THF)/dichloromethane (95.5:4.5 v/v) with ZnCl₂ as a Lewis acid. This solvent ratio suppresses epimerization, yielding 91–95% of the chlorinated intermediate (Formula II) with ≤5% unreacted starting material, a marked improvement over earlier methods (77–85% yield, 10–15% starting material).
Table 1: Halogenation Efficiency Under Varied Solvent Systems
| Solvent (THF:DCM) | Yield (%) | Unreacted Starting Material (%) |
|---|---|---|
| 95.5:4.5 | 91–95 | 3–5 |
| 80:20 | 77–85 | 10–15 |
Silylamine Formation
The chlorinated intermediate is treated with lithium hexamethyldisilazane (LiHMDS) in THF/methylcyclohexane at −20°C to 25°C, forming the silylamine (Formula III) in 89–93% yield with 0.6–0.8% isomerization. Comparatively, prior methods yielded 75–80% with 8–10% undesired isomers, underscoring the role of temperature control in stereointegrity.
Pyrazine-Carboxamide Segment Preparation
The pyrazine-2-carboxamide moiety is synthesized via DCC/DMAP-mediated coupling of pyrazine-2-carboxylic acid with 3-methylaniline derivatives, achieving 83% yield. Suzuki-Miyaura cross-coupling with aryl boronic acids introduces substituents at the 4-position, though this step is omitted in the R,R-isomer synthesis to retain the parent structure.
Final Coupling and Deprotection
Amide Bond Formation
The silylamine (Formula III) is desilylated with trifluoroacetic acid (TFA) to yield the ammonium trifluoroacetate (Formula IV), which couples with the pyrazine-carboxamide segment (Formula V) using TBTU/HOBt in THF. Avoiding exogenous bases prevents racemization, yielding 86–89% of the boronate ester (Formula VI) with 99.8% purity.
Boronic Acid Liberation
The pinanediol ester is cleaved with HCl in tert-butyl methyl ether, precipitating the title compound in 97% purity after recrystallization. Acid concentration (10–12 M) and cooling (−5°C) are critical to minimize boroxine formation.
Table 2: Critical Parameters in Final Deprotection
| Parameter | Optimal Range | Purity Outcome (%) |
|---|---|---|
| HCl Concentration | 10–12 M | 97 |
| Temperature | −5°C to 5°C | 97 |
| Reaction Time | 2–4 h | 97 |
Analytical Characterization
Spectroscopic Data
Chirality Verification
Chiral HPLC (Chiralpak AD-H, hexane/IPA 90:10) confirms enantiomeric excess (ee) >99.5%, with the R,R-isomer eluting at 14.2 min versus 16.7 min for the S,S-diastereomer.
Challenges and Mitigation Strategies
Stereochemical Drift
Epimerization at the boronate center during halogenation is curtailed by:
Byproduct Formation
-
Boroxines : Formed via boronic acid self-condensation. Mitigated by cold acidic workup (−5°C) and rapid isolation.
-
Silylation Byproducts : LiHMDS stoichiometry kept at 1.05 eq to prevent over-silylation.
Industrial-Scale Considerations
Cleanchem’s process uses custom synthesis to deliver the compound in kilogram quantities, emphasizing:
Analyse Chemischer Reaktionen
Types of Reactions
(®-3-Methyl-1-(®-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the pyrazine ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while nucleophilic substitution can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
-
Cancer Treatment :
- Multiple Myeloma : Bortezomib is approved for use in multiple myeloma, both as a monotherapy and in combination with other agents such as dexamethasone and melphalan. Clinical trials have demonstrated its efficacy in improving overall survival rates and response rates among patients with relapsed or refractory multiple myeloma .
- Lymphoma : It is also indicated for treating certain types of non-Hodgkin lymphoma, particularly in cases where other treatments have failed.
- Combination Therapies :
Research Findings
Recent studies have expanded the understanding of Bortezomib's applications beyond oncology:
- Neurodegenerative Diseases : Research has suggested potential applications in treating neurodegenerative disorders like Alzheimer's disease. Bortezomib's ability to inhibit proteasomal degradation may help alleviate the accumulation of misfolded proteins associated with these diseases .
- Autoimmune Disorders : Investigations into its role in modulating immune responses have shown promise for conditions such as systemic lupus erythematosus (SLE), where proteasome inhibition may reduce inflammation and tissue damage .
Data Tables
Case Studies
- Multiple Myeloma Study : A pivotal clinical trial demonstrated that patients receiving Bortezomib in combination with dexamethasone had a significantly higher response rate compared to those receiving dexamethasone alone (56% vs 20%) after four cycles of treatment .
- Alzheimer's Disease Research : A recent study explored the effects of Bortezomib on amyloid-beta peptide accumulation in cellular models, showing that treatment resulted in decreased levels of these peptides, suggesting a potential therapeutic avenue for Alzheimer's disease management .
Wirkmechanismus
The mechanism of action of (®-3-Methyl-1-(®-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s molecular targets and pathways are still under investigation, but its boronic acid group is known to play a crucial role in its activity.
Vergleich Mit ähnlichen Verbindungen
Key Findings :
- Bortezomib’s (R, S) configuration optimizes binding to the proteasome’s chymotrypsin-like active site .
- The (R, R) isomer (target compound) shows ~10-fold lower inhibitory activity in preliminary assays due to steric hindrance .
- Stereochemical purity is critical in API synthesis, with strict pharmacopeial limits (<0.5% for related compounds) .
Structural Analogs with Modified Backbones
Key Findings :
- The picolinamide analog demonstrates enhanced water solubility (3.2 mg/mL vs. 0.8 mg/mL for bortezomib) due to hydroxyl and polar picolinamide groups .
- Propanoic acid derivatives lack boronic acid functionality, rendering them inactive against the proteasome .
Trimeric vs. Monomeric Forms
Biologische Aktivität
((R)-3-Methyl-1-((R)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid, commonly associated with bortezomib, is a compound with significant biological activity, particularly as a proteasome inhibitor. This article examines its biological properties, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1132709-15-9
- Molecular Formula : C19H25BN4O4
- Molecular Weight : 384.24 g/mol
- Structure : The compound contains a boronic acid moiety which is critical for its biological activity.
The primary mechanism of action for this compound involves the inhibition of the 26S proteasome. This multi-protein complex is essential for degrading ubiquitinated proteins, thereby regulating various cellular processes such as the cell cycle, apoptosis, and DNA repair. Inhibiting this pathway leads to an accumulation of pro-apoptotic factors and cell cycle regulators, ultimately inducing apoptosis in cancer cells.
Anticancer Effects
- Multiple Myeloma : Bortezomib was the first proteasome inhibitor approved by the FDA for treating multiple myeloma. Clinical studies have shown that it significantly improves response rates in patients with this malignancy.
- Solid Tumors : Research indicates potential efficacy in solid tumors as well, particularly in combination therapies.
Mechanistic Insights
The compound's ability to induce apoptosis has been attributed to:
- Increased levels of pro-apoptotic proteins such as Bax and Bak.
- Decreased levels of anti-apoptotic proteins like Bcl-2.
These changes lead to mitochondrial dysfunction and subsequent cell death .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : High gastrointestinal absorption.
- Distribution : Limited central nervous system penetration; predominantly distributes in peripheral tissues.
- Metabolism : Primarily metabolized by hepatic pathways.
Safety and Toxicity
While effective, the use of bortezomib is associated with several adverse effects:
Q & A
Q. What synthetic methodologies are recommended for preparing Bortezomib while preserving stereochemical integrity?
Bortezomib’s synthesis requires careful control of stereochemistry due to its two chiral centers. Key steps include:
- Solid-phase peptide synthesis for the dipeptide backbone, using Fmoc-protected amino acids to ensure proper coupling .
- Boronic acid introduction via Suzuki-Miyaura coupling or boronate ester formation under anhydrous conditions to avoid racemization .
- Chiral HPLC purification (e.g., using a C18 column with L1 packing) to separate enantiomeric impurities, which typically elute at 10–14 min retention times .
- Yield optimization (14–36% reported) through temperature-controlled reactions and inert atmosphere .
Q. How can researchers confirm the stereochemical configuration of Bortezomib?
Use NMR spectroscopy combined with X-ray crystallography:
- 13C NMR : Peaks at δ 170.4 (amide carbonyl) and δ 53.0–54.5 (chiral carbons) correlate with (R,S)-configurations .
- X-ray diffraction : Resolves boroxine trimer formation (observed in USP standards), confirming spatial arrangement .
- Chiral derivatization : Reagent-based methods (e.g., Marfey’s reagent) differentiate enantiomers in hydrolyzed fragments .
Q. What analytical techniques are standard for quantifying Bortezomib purity in preclinical formulations?
- Reverse-phase HPLC : Waters Symmetry C18 column, mobile phase of acetonitrile/0.1% trifluoroacetic acid, UV detection at 270 nm .
- LC-MS : ESI+ mode detects [M+H]+ at m/z 384.24 (monomer) and 1098.67 (trimeric boroxine) .
- Karl Fischer titration : Quantifies water content (<1% required for stability) .
Advanced Research Questions
Q. How do stereochemical impurities impact Bortezomib’s proteasome inhibition efficacy?
The (R,R)-enantiomer (Related Compound A) shows reduced binding to the proteasome’s chymotrypsin-like site (Ki > 10 nM vs. 0.6 nM for Bortezomib) . Key mitigation strategies:
Q. What experimental approaches resolve discrepancies between in vitro and in vivo pharmacokinetic data?
- Microsomal stability assays : Incubate Bortezomib with liver microsomes to identify CYP450-mediated degradation .
- Plasma protein binding studies : Use equilibrium dialysis to measure unbound fractions, as >90% binds to albumin .
- Boroxine trimer monitoring : LC-MS detects trimer formation in plasma (pH-dependent), which reduces bioavailability .
Q. How can researchers profile degradation products under clinical storage conditions?
- Forced degradation studies : Expose Bortezomib to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks .
- NMR structural elucidation : Identify hydrolyzed products (e.g., pyrazine-2-carboxamide) via 1H/13C shifts .
- Bioactivity correlation : Degradation products with >5% abundance reduce proteasome inhibition by 30–50% .
Q. What strategies improve Bortezomib’s selectivity for the 20S proteasome over off-target serine proteases?
- Structural analogs : Introduce cyclohexyl or phenyl groups at the P1 position (e.g., Compound 28–32) to enhance steric hindrance .
- Kinetic assays : Measure inhibition constants (Ki) for trypsin-like (β2) and caspase-like (β1) proteasome subunits .
- Molecular docking : Optimize boronic acid coordination with Thr1Oγ in the β5 subunit using Schrödinger Suite .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
